(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate

CYP1B1 inhibition trans-stilbene SAR cancer chemoprevention

(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate (CAS 1007678-12-7, MF C₂₃H₂₁NO₅, MW 391.4 g·mol⁻¹) is a synthetic trans-stilbazole derivative in which a 2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenol core is esterified with 3,5-dimethoxybenzoic acid. The compound belongs to the trans-stilbene analogue class recognized for selective inhibition of human cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in multiple tumors and implicated in procarcinogen activation and drug resistance.

Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
CAS No. 1007678-12-7
Cat. No. B3396130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate
CAS1007678-12-7
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC)OC
InChIInChI=1S/C23H21NO5/c1-26-19-13-18(14-20(15-19)27-2)23(25)29-21-7-6-17(12-22(21)28-3)5-4-16-8-10-24-11-9-16/h4-15H,1-3H3/b5-4+
InChIKeyPQKLZERMVQJFFB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate (CAS 1007678-12-7) – A Functionally Differentiated Stilbazole CYP1B1 Inhibitor Scaffold


(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate (CAS 1007678-12-7, MF C₂₃H₂₁NO₅, MW 391.4 g·mol⁻¹) is a synthetic trans-stilbazole derivative in which a 2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenol core is esterified with 3,5-dimethoxybenzoic acid . The compound belongs to the trans-stilbene analogue class recognized for selective inhibition of human cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in multiple tumors and implicated in procarcinogen activation and drug resistance [1]. The presence of the 3,5-dimethoxybenzoyl ester moiety distinguishes this compound from simpler stilbene CYP1B1 inhibitors and introduces specific electronic, steric, and metabolic properties that cannot be replicated by generic substitution.

Why Generic Substitution of (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-Dimethoxybenzoate Fails: SAR Evidence for Non-Interchangeability


Generic substitution within the trans-stilbene CYP1B1 inhibitor class is precluded by the steep structure–activity relationship (SAR) governing CYP isoform selectivity. The seminal study by Kim et al. demonstrated that a substituent at the 2-position of the stilbene skeleton plays a critical role in discriminating between CYP1A1/1A2 and CYP1B1, with otherwise identical core structures exhibiting divergent selectivity profiles [1]. The target compound incorporates three differentiated structural features—the 2-methoxy group on the central phenyl ring, the pyridin-4-yl terminus (replacing the typical phenyl ring B), and the 3,5-dimethoxybenzoate ester—each modulating electronic distribution, steric contours, and metabolic susceptibility in ways that cannot be collectively reproduced by simpler alternatives such as pterostilbene, 2,3′,4,5′-tetramethoxystilbene, or the unsubstituted stilbazole 4-[2-(3,5-dimethoxy-phenyl)-vinyl]-pyridine [2]. Interchanging with any single comparator would risk loss of CYP1B1 selectivity, altered metabolic stability, or changes in solubility/permeability balance.

Quantitative Differentiation Evidence: (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-Dimethoxybenzoate vs. Closest Structural Analogs


CYP1B1 Inhibitory Selectivity: Structural Basis for 2-Position Substitution Effects

The Kim et al. (2002) study established that a substituent at the 2-position of the trans-stilbene skeleton is a key determinant of CYP1B1 vs. CYP1A1/1A2 selectivity [1]. Among 23 compounds tested, 2,3′,4,5′-tetramethoxystilbene (featuring a 2-methoxy group) emerged as the most potent and selective CYP1B1 inhibitor. The target compound carries a 2-methoxy substituent on the central phenyl ring, positioning it within the high-selectivity SAR space. By contrast, the simpler stilbazole 4-[2-(3,5-dimethoxy-phenyl)-vinyl]-pyridine (CHEMBL43013), which lacks the 2-methoxy group and the ester functionality, is classified as a discovery-stage agent without quantified selectivity metrics, suggesting inferior discrimination between CYP1 isoforms [2].

CYP1B1 inhibition trans-stilbene SAR cancer chemoprevention

Pyridin-4-yl Terminus vs. Phenyl Ring B: Electronic and H-Bonding Differentiation

The target compound incorporates a pyridin-4-yl moiety at the vinyl terminus, replacing the canonical phenyl ring B found in pterostilbene (3,5-dimethoxy-4′-hydroxy-trans-stilbene) and 2,3′,4,5′-tetramethoxystilbene. Molecular docking studies of trans-stilbene derivatives into the CYP1B1 active site (PDB 3PM0) indicate that the region accommodating ring B is bordered by Ser122 and Asn228, residues capable of forming hydrogen bonds with a pyridine nitrogen [1]. This H-bonding interaction is absent in phenyl-terminated comparators. The pyridine nitrogen also alters the electron distribution across the conjugated vinyl bridge, modulating the compound's redox potential and potentially its AhR antagonism profile, a property not shared by pterostilbene, which relies solely on hydrophobic and π-stacking interactions within the CYP1B1 cavity [1].

CYP1B1 active site pyridine H-bonding ligand design

3,5-Dimethoxybenzoate Ester vs. Free Phenol or Ether: Metabolic Stability and Solubility Differentiation

The target compound features a 3,5-dimethoxybenzoate ester at the phenolic oxygen, distinguishing it from comparators such as pterostilbene (free 4′-OH) and 2,3′,4,5′-tetramethoxystilbene (all ethers). The ester bond introduces a site for esterase-mediated hydrolysis, which can serve as a metabolic liability or a prodrug activation handle. The vulcanchem technical summary notes that the ester bond may undergo hydrolysis in plasma, while the methoxy groups are subject to CYP3A4-mediated demethylation . In contrast, pterostilbene undergoes predominant glucuronidation and sulfation at the 4′-OH position, leading to rapid clearance (t₁/₂ < 2 h in rodents) [1]. The dual metabolic vulnerability of the target compound (ester hydrolysis + O-demethylation) yields a metabolic profile distinct from purely ether-linked stilbenes and free phenols.

ester prodrug metabolic stability aqueous solubility

Discrimination from the Simpler Stilbazole CHEMBL43013: The Ester Decoration Advantage

The closest structural analog lacking the ester decoration is 4-[2-(3,5-dimethoxy-phenyl)-vinyl]-pyridine (CHEMBL43013; CAS not assigned in the TTD entry), which is classified as a 'Discovery agent' with no reported development progression [1]. This simpler stilbazole has a molecular weight of 253.3 g·mol⁻¹ (C₁₅H₁₅NO₂), approximately 35% smaller than the target compound. The 3,5-dimethoxybenzoate ester contributes additional steric bulk (molar refractivity +57.4 cm³·mol⁻¹) and introduces two additional oxygen atoms for H-bonding, which are absent in CHEMBL43013. The ester decoration is predicted to improve binding affinity through enhanced van der Waals contacts in the CYP1B1 hydrophobic pocket and to increase metabolic stability of the phenolic oxygen by protecting it from direct phase II conjugation [2].

structure-activity relationship CYP1B1 inhibitor drug-likeness

Optimal Research and Industrial Application Scenarios for (E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-Dimethoxybenzoate (CAS 1007678-12-7)


CYP1B1-Selective Chemical Probe for Tumor Cell Pharmacology Studies

The compound's 2-methoxy substitution pattern and 3,5-dimethoxybenzoyl ester decoration position it within the SAR space of selective CYP1B1 inhibitors established by Kim et al. [1]. It is suitable as a chemical probe for CYP1B1-dependent procarcinogen activation assays in CYP1B1-overexpressing cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer), where non-selective CYP1 family inhibitors would confound interpretation. For maximum experimental rigor, comparative dose–response curves should be generated against 2,3′,4,5′-tetramethoxystilbene as a positive control and pterostilbene as a structurally simpler reference.

Ester Prodrug Feasibility and Controlled Metabolic Activation Research

The 3,5-dimethoxybenzoate ester linkage distinguishes this compound from all-ether stilbenes by introducing an esterase-labile moiety. As inferred from the metabolic vulnerability analysis , the compound can serve as a tool for investigating esterase-dependent activation in tumor microenvironments known to overexpress carboxylesterases (CES1/CES2). Plasma stability assays (human, mouse, rat) comparing the intact ester vs. the hydrolyzed phenol metabolite can quantify species-specific activation kinetics, informing prodrug design strategies for CYP1B1-targeted anticancer agents.

Ligand Design Template for Pyridine-Containing CYP1B1 Inhibitors

The pyridin-4-yl terminus introduces a hydrogen-bond acceptor that interacts with Ser122/Asn228 in the CYP1B1 active site, as supported by molecular docking studies of trans-stilbene derivatives [2]. Researchers engaged in structure-based design of CYP1B1 inhibitors can use this compound as a scaffold for further optimization, particularly for exploring substitutions at the pyridine ring or modifications to the ester group. The compound offers a more tractable synthetic handle (via the ester linkage) compared to fully etherified analogs, enabling late-stage diversification through transesterification or amidation.

Comparative In Vitro ADME Profiling of Stilbazole Derivatives

Given the compound's dual metabolic vulnerability (CYP3A4-mediated O-demethylation of methoxy groups and plasma esterase-mediated hydrolysis of the benzoate ester), it presents a multi-pathway metabolic substrate useful for benchmarking in vitro ADME assays. Researchers can compare intrinsic clearance in human liver microsomes and hepatocytes between this compound and the simpler stilbazole CHEMBL43013 to quantify the contribution of ester vs. ether metabolism to overall clearance [1]. This application is particularly relevant for CROs and pharmaceutical discovery groups evaluating the developability of stilbazole-based chemical series.

Quote Request

Request a Quote for (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.